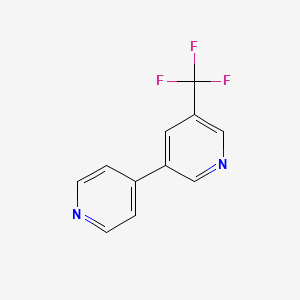

5-(Trifluoromethyl)-3,4'-bipyridine

Beschreibung

BenchChem offers high-quality 5-(Trifluoromethyl)-3,4'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)-3,4'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H7F3N2 |

|---|---|

Molekulargewicht |

224.18 g/mol |

IUPAC-Name |

3-pyridin-4-yl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C11H7F3N2/c12-11(13,14)10-5-9(6-16-7-10)8-1-3-15-4-2-8/h1-7H |

InChI-Schlüssel |

IYMQUEMRDIUCNS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C2=CC(=CN=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and characterization of 5-(trifluoromethyl)-3,4'-bipyridine

Technical Guide: Synthesis and Characterization of 5-(trifluoromethyl)-3,4'-bipyridine

Executive Summary

The 3,4'-bipyridine scaffold is a "privileged structure" in medicinal chemistry, offering unique vectorality for hydrogen bonding and

This guide details a high-fidelity synthesis of 5-(trifluoromethyl)-3,4'-bipyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike generic protocols, this workflow addresses the specific instability of electron-deficient pyridine boronates and provides a self-validating characterization suite.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize convergence and minimize the handling of unstable intermediates.

-

Disconnection: The biaryl bond connecting C3 of the trifluoromethyl-pyridine and C4' of the pyridine.

-

Strategic Choice: We utilize 5-(trifluoromethyl)pyridin-3-ylboronic acid (Nucleophile) and 4-bromopyridine hydrochloride (Electrophile).

-

Why this direction? 4-pyridylboronic acids are notoriously prone to protodeboronation (hydrolysis of the C-B bond) compared to 3-pyridyl variants. By placing the boron species on the 3-position of the

-pyridine, we utilize a significantly more stable nucleophile, ensuring higher turnover numbers (TON) and yield.

-

Figure 1: Retrosynthetic strategy prioritizing the stability of the organoboron intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling

Safety Warning: Pyridines are toxic and potential irritants. The reaction involves palladium catalysts and heating organic solvents.[1][2][3] Perform all operations in a fume hood.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4-Bromopyridine HCl | Electrophile | 1.0 | Hygroscopic; store in desiccator. |

| 5-(trifluoromethyl)pyridin-3-ylboronic acid | Nucleophile | 1.2 | Excess ensures complete consumption of bromide. |

| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 | Bidentate ligand prevents Pd deactivation by pyridine N. |

| K₂CO₃ (2.0 M aq) | Base | 3.5 | Extra equiv. neutralizes the HCl salt of the bromide. |

| 1,4-Dioxane | Solvent | - | Degassed (sparged with Ar/N₂).[2] |

Step-by-Step Procedure

-

Preparation of the Electrophile (Free-basing in situ):

-

To a reaction vial equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 mmol, 194 mg).

-

Add 1,4-Dioxane (4 mL).

-

Critical Step: Add 1.0 equivalent of the base (0.5 mL of 2M

) first and stir for 5 minutes. This neutralizes the HCl salt, preventing the acidification of the catalytic cycle.

-

-

Catalyst & Nucleophile Addition:

-

Add 5-(trifluoromethyl)pyridin-3-ylboronic acid (1.2 mmol, 229 mg).

-

Add the remaining Base (1.25 mL of 2M

). -

Add Pd(dppf)Cl₂[1] · DCM (0.03 mmol, 24 mg).

-

Expert Tip: The use of [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is crucial. Monodentate phosphines like

can be displaced by the pyridine nitrogen, poisoning the catalyst. Dppf's large bite angle resists this displacement.

-

-

Reaction:

-

Seal the vial and purge with Argon for 2 minutes.

-

Heat to 90°C for 4–6 hours.

-

Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the bromide.

-

-

Workup & Isolation:

-

Cool to room temperature.[3]

-

Dilute with EtOAc (20 mL) and water (20 mL).

-

Separate phases.[1] Extract aqueous layer with EtOAc (2 x 15 mL).

-

Wash combined organics with Brine (20 mL), dry over

, and concentrate. -

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Gradient 0%

60% EtOAc in Hexanes. -

Note: The product is basic. Pre-treating the silica column with 1%

can reduce streaking.

-

-

Mechanistic Causality

Understanding the catalytic cycle allows for troubleshooting if yields are low.

Figure 2: Catalytic cycle. Note that Oxidative Addition is facilitated by the electron-deficient nature of the pyridine ring, but Transmetallation requires the boronate to be activated by the base.

Characterization & Data Analysis

The structural integrity of 5-(trifluoromethyl)-3,4'-bipyridine is validated using NMR and Mass Spectrometry.

Predicted NMR Data

Note: Shifts are estimated based on substituent additivity rules for pyridine derivatives.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| -62.5 | Singlet | 3F | ||

| 9.20 | Singlet (d) | 1H | H2 (Between N and C-Py) | |

| 8.95 | Singlet (d) | 1H | H6 (Between N and | |

| 8.75 | Doublet ( | 2H | H2', H6' (4-Py ring, ortho to N) | |

| 8.25 | Singlet (t) | 1H | H4 (Between | |

| 7.55 | Doublet ( | 2H | H3', H5' (4-Py ring, meta to N) |

Interpretation Logic:

- Signal: A single sharp peak at -62.5 ppm confirms the presence of the trifluoromethyl group and the purity of the fluorinated motif.

-

Splitting: The 4-pyridyl ring (Pyridine B) will show a classic AA'BB' system (appearing as two doublets). The 3,5-substituted ring (Pyridine A) will show isolated singlets or weakly coupled doublets due to meta-coupling (

Mass Spectrometry

-

Technique: ESI-MS (Positive Mode) or GC-MS.

-

Expected Mass:

-

Molecular Formula:

-

Exact Mass: 224.06

-

Observed [M+H]+: 225.1

-

Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| Low Conversion | Catalyst Poisoning | Ensure Pd(dppf)Cl₂ is used, not Pd(PPh₃)₄. The pyridine nitrogens coordinate to Pd; bidentate ligands prevent this. |

| Protodeboronation | Boronic Acid Instability | Switch to Pinacol Ester or add water slowly. Ensure temperature is not >100°C. |

| Homocoupling | Oxidation | Ensure rigorous degassing (Argon sparge) before heating. |

References

-

Suzuki-Miyaura Coupling Mechanism & Conditions

-

Synthesis of Trifluoromethyl-pyridines

-

Cottet, F., & Schlosser, M. (2002). Three-Component Synthesis of Trifluoromethyl-pyridines. European Journal of Organic Chemistry. Link

-

-

Handling Pyridyl Boronates

-

Medicinal Chemistry of Fluorine

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jelsciences.com [jelsciences.com]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Physicochemical properties of 5-(trifluoromethyl)-3,4'-bipyridine

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-3,4'-bipyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(trifluoromethyl)-3,4'-bipyridine. While specific experimental data for this exact molecule is sparse in publicly available literature, this document synthesizes established principles of physical organic chemistry and standard analytical methodologies to provide a predictive framework and a practical guide for its characterization. We will delve into the anticipated molecular structure, lipophilicity, ionization constants, aqueous solubility, and thermal stability, offering expert insights into the causal effects of the CF₃ substituent. Each section includes detailed, field-proven experimental protocols, enabling researchers to generate the critical data required for drug design, agrochemical development, and materials science applications.

Introduction: The Significance of the Trifluoromethyl-Bipyridine Scaffold

Bipyridines are privileged ligands in coordination chemistry and versatile building blocks for functional materials and pharmaceuticals.[1] The introduction of a trifluoromethyl group—a highly electronegative and metabolically stable substituent—can profoundly alter the electronic and steric properties of the parent molecule.[2] Specifically for 5-(trifluoromethyl)-3,4'-bipyridine, the CF₃ group is expected to:

-

Enhance Lipophilicity: Increasing membrane permeability and potentially altering ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][3]

-

Modulate Basicity: The strong electron-withdrawing nature of the CF₃ group will decrease the basicity of the pyridine nitrogen at position 1 (pKa₁), influencing the molecule's charge state at physiological pH.

-

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism.[4]

-

Influence Intermolecular Interactions: The CF₃ group can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can affect crystal packing and ligand-receptor binding.

This guide provides the foundational knowledge and practical workflows to quantify these effects.

Molecular Structure and Conformational Analysis

The definitive three-dimensional structure in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and the dihedral angle between the two pyridine rings, which is a critical determinant of the molecule's overall shape and ability to interact with biological targets or form ordered materials.

Expert Insight: The C3-C4' bond allows for rotational freedom. However, the presence of the CF₃ group at position 5 introduces steric hindrance that will likely prevent a fully planar conformation. A twisted arrangement is predicted, which is crucial for understanding its binding potential in protein pockets.

Protocol 2.1: Single-Crystal X-ray Diffraction Workflow

This protocol outlines the gold-standard method for unambiguous structure determination.[5]

-

Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/ether) is a primary method. Vapor diffusion techniques can also be employed.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which atomic positions are determined. These positions are then refined to achieve the best possible fit between the calculated and observed diffraction data, resulting in a final, high-resolution molecular structure.

Caption: Workflow for single-crystal X-ray structure determination.

Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a critical parameter in drug discovery, governing a molecule's ability to cross biological membranes.[3] It is quantified by the partition coefficient (P) between an organic phase (typically octan-1-ol) and an aqueous phase.

-

LogP: The logarithm of the partition coefficient for the neutral form of the molecule.

-

LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for all species (neutral and ionized). For a basic compound like a bipyridine, LogD will be lower than LogP at pH values where the molecule is protonated.[6]

Expert Insight: The CF₃ group is strongly lipophilic. Therefore, 5-(trifluoromethyl)-3,4'-bipyridine is expected to have a significantly higher LogP than its non-fluorinated parent, 3,4'-bipyridine. For context, the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine has a calculated XLogP3 of 3.3, indicating substantial lipophilicity. A LogP value in the range of 2-4 would be anticipated.

Protocol 3.1: Shake-Flask Method for LogP Determination (OECD 107)

This is the benchmark method for experimental LogP measurement.

-

Phase Preparation: Pre-saturate octan-1-ol with water (or buffer) and vice-versa to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of the compound is dissolved in one phase (usually octan-1-ol). This is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow the compound to partition between the two immiscible layers. The mixture is then allowed to stand until the phases are completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. LogP = log₁₀(P).

Ionization Constant (pKa)

The pKa values define the pH at which 50% of the molecule is in its ionized form. As a bipyridine, this compound has two basic nitrogen atoms that can be protonated.

-

pKa₁: Refers to the protonation of the more basic nitrogen.

-

pKa₂: Refers to the protonation of the less basic nitrogen.

Expert Insight: Pyridine itself has a pKa of approximately 5.2. In 5-(trifluoromethyl)-3,4'-bipyridine:

-

The nitrogen of the trifluoromethyl-substituted ring is expected to be significantly less basic due to the strong electron-withdrawing effect of the CF₃ group. Its pKa could be in the range of 2-3.

-

The nitrogen of the 4'-pyridyl ring is less affected and should have a pKa closer to that of pyridine, perhaps in the range of 4.5-5.0. Understanding these distinct pKa values is critical for predicting solubility and receptor interactions at physiological pH (7.4).[7]

Protocol 4.1: Potentiometric Titration for pKa Determination

This method provides highly accurate pKa values by monitoring pH changes during titration.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a water/co-solvent mixture (e.g., methanol or DMSO) to ensure solubility throughout the titration.

-

Titration: Place the solution in a thermostatted beaker with a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa values from the curve's derivatives.

Caption: Workflow for potentiometric pKa determination.

Aqueous Solubility

Solubility is a fundamental property affecting bioavailability. It is highly dependent on both the solid-state properties (crystal lattice energy) and the molecule's interactions with water.

Expert Insight: The high lipophilicity imparted by the CF₃ group is expected to decrease aqueous solubility. Furthermore, as a basic compound, its solubility will be pH-dependent, increasing significantly at pH values below its pKa where the protonated, charged form predominates. For related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, the water solubility is reported as 380 mg/L at 24 °C.[8]

Protocol 5.1: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Equilibration: Add an excess amount of the solid compound to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4).

-

Shaking: Agitate the vial at a constant temperature for an extended period (24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

Phase Separation: Separate the undissolved solid by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Analyze the clear filtrate by a validated HPLC-UV method against a standard curve of known concentrations to determine the solubility.

Thermal Stability

Thermal stability is crucial for chemical synthesis, purification, formulation, and storage. Key parameters are the melting point (mp) and the decomposition temperature (Td).

Expert Insight: Trifluoromethyl-substituted aromatic compounds are generally thermally robust. For comparison, the related compound 5,5′-bis(trifluoromethyl)-2,2′-bipyridine has a sharp melting point of 129-130 °C.[9] A similar melting point might be expected for 5-(trifluoromethyl)-3,4'-bipyridine. Significant decomposition is likely to occur only at much higher temperatures (>300 °C), as seen with 2,3-dichloro-5-(trifluoromethyl)pyridine.[8]

Protocol 6.1: DSC and TGA Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques used to assess thermal properties.[10]

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the sample into an aluminum DSC pan or a ceramic TGA pan.

-

DSC Analysis: Place the pan in the DSC instrument, and heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N₂). The instrument measures the heat flow required to maintain the sample at the same temperature as a reference. An endothermic peak indicates melting.

-

TGA Analysis: Place the pan in the TGA instrument. Heat the sample at a constant rate under an inert atmosphere. The instrument records the mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.

Table 1. Summary of Predicted Properties and Standard Methodologies

| Physicochemical Property | Predicted Trend/Value | Standard Experimental Method |

| Molecular Conformation | Twisted (non-planar) | Single-Crystal X-ray Diffraction |

| Lipophilicity (LogP) | High (Est. 2-4) | Shake-Flask (OECD 107); RP-HPLC |

| Ionization Constant (pKa₁) | Low (Est. 2-3) | Potentiometric Titration; UV-pH Titration |

| Ionization Constant (pKa₂) | Moderate (Est. 4.5-5.0) | Potentiometric Titration; UV-pH Titration |

| Aqueous Solubility (pH 7.4) | Low | Thermodynamic Shake-Flask Method |

| Melting Point (mp) | Sharp, crystalline solid | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | High (>300 °C) | Thermogravimetric Analysis (TGA) |

Conclusion

5-(Trifluoromethyl)-3,4'-bipyridine is a molecule designed for purpose, with its physicochemical properties being a direct and predictable consequence of its unique structure. The trifluoromethyl group acts as a powerful modulator, enhancing lipophilicity while decreasing the basicity of the adjacent pyridine ring. This guide provides the theoretical framework and validated experimental protocols necessary for researchers to fully characterize this compound. The generation of precise experimental data for its structure, LogP, pKa, solubility, and thermal stability is a critical step in unlocking its full potential in drug discovery, agrochemical research, and the development of advanced materials.

References

[11] PubChem. (n.d.). 5-(Trifluoromethyl)pyridine-2-carbonitrile. Retrieved from a valid URL. [12] Journal of Pesticide Science. (Date). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from a valid URL. [2] ChemRxiv. (Date). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from a valid URL. Sigma-Aldrich. (n.d.). 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine. Retrieved from a valid URL. [9] Sigma-Aldrich. (n.d.). 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine product page. Retrieved from a valid URL. ISK. (n.d.). CF3 - Pyridine Compounds PRODUCTS LIST. Retrieved from a valid URL. [13] Ossila. (n.d.). 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine. Retrieved from a valid URL. [14] National Institutes of Health. (n.d.). 2,8-bis[3-(trifluoromethyl)phenyl]-5H-cyclopenta[2,1-b:3,4-b']dipyridine. Retrieved from a valid URL. [15] Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines. Retrieved from a valid URL. [16] IAPC Journals. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from a valid URL. [17] Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from a valid URL. [18] ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Retrieved from a valid URL. [5] ResearchGate. (n.d.). X-ray crystal structure of 5f shown at the 30% probability level. Retrieved from a valid URL. [19] J. Phys. Org. Chem. (2019). Aqueous pKa values. Retrieved from a valid URL. [4] Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from a valid URL. PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from a valid URL. [20] Royal Society of Chemistry. (2013). 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Retrieved from a valid URL. [1] PMC. (n.d.). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Retrieved from a valid URL. [3] Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from a valid URL. [10] Canadian Journal of Chemistry. (2024). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes. Retrieved from a valid URL. [7] Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from a valid URL. [8] Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Retrieved from a valid URL. [21] ChemicalBook. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from a valid URL. [6] ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from a valid URL. [22] Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from a valid URL. [23] MDPI. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Retrieved from a valid URL.

Sources

- 1. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 5,5 -Bis(trifluoromethyl)-2,2 -bipyridine = 95 142946-80-3 [sigmaaldrich.com]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. 5-(Trifluoromethyl)pyridine-2-carbonitrile | C7H3F3N2 | CID 1535372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. 5,5-Bis(4-methoxyphenyl)-2,8-bis[3-(trifluoromethyl)phenyl]-5H-cyclopenta[2,1-b:3,4-b’]dipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 16. pub.iapchem.org [pub.iapchem.org]

- 17. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 20. 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 22. reddit.com [reddit.com]

- 23. mdpi.com [mdpi.com]

The Trifluoromethyl Advantage: A Technical Guide to the Electronic Properties of Substituted Bipyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups onto the 2,2'-bipyridine (bpy) scaffold has emerged as a powerful tool in the design of functional molecules for applications spanning medicinal chemistry, materials science, and catalysis.[1] This in-depth technical guide provides a comprehensive exploration of the profound electronic perturbations induced by trifluoromethyl substitution on bipyridines. We will delve into the fundamental principles governing these changes, from the powerful inductive effects of the CF₃ group to the resulting impact on the electrochemical and photophysical properties of both the free ligands and their corresponding metal complexes. This guide will further provide field-proven experimental protocols for the characterization of these compounds, ensuring a self-validating system for researchers.

Introduction: The Bipyridine Scaffold and the Transformative Power of Fluorination

The 2,2'-bipyridine ligand is a cornerstone of coordination chemistry, prized for its robust chelating ability and its rich and tunable redox and photophysical properties when complexed with transition metals.[2] The delocalized π-system of the bipyridine core provides a versatile platform for electronic modification through the introduction of various substituents. Among these, the trifluoromethyl group stands out for its unique and potent ability to modulate the electronic landscape of the bipyridine ligand.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the fluorine atoms.[3][4] This strong inductive effect (-I) significantly alters the electron density distribution within the bipyridine ring system, with profound consequences for its chemical and physical properties.[2] This guide will explore these consequences in detail, providing a foundational understanding for the rational design of novel trifluoromethyl-substituted bipyridine-based materials and therapeutics.

The Core Principle: Inductive Effects of the Trifluoromethyl Group

The introduction of one or more CF₃ groups onto the bipyridine framework fundamentally alters its electronic character. The primary mechanism for this alteration is the strong inductive electron-withdrawing effect of the CF₃ group. This effect leads to a significant decrease in the electron density of the pyridine rings, making the ligand a poorer σ-donor and a better π-acceptor.

This modulation of the ligand's electronic properties has a cascading effect on the properties of its metal complexes. For instance, in ruthenium(II) and iridium(III) polypyridyl complexes, the electron-withdrawing nature of the CF₃-substituted bipyridine ligand stabilizes the metal d-orbitals and lowers the energy of the ligand-based π* orbitals.[5] This has direct and predictable consequences for the complex's electrochemical and photophysical behavior.

Caption: The inductive effect of the CF₃ group on the bipyridine core.

Electrochemical Properties: A Shift to More Positive Potentials

The electron-withdrawing nature of trifluoromethyl groups has a significant and predictable impact on the redox potentials of both the free ligands and their metal complexes. This is a crucial consideration in applications such as electrocatalysis and photoredox catalysis, where precise control over redox potentials is paramount.[2]

Ligand-Based Reductions

Trifluoromethyl-substituted bipyridines are more easily reduced than their unsubstituted counterparts. The strong -I effect of the CF₃ groups stabilizes the resulting radical anion, shifting the reduction potential to less negative (more positive) values. This increased electron affinity can be readily observed and quantified using cyclic voltammetry.

Metal-Based Oxidations in Complexes

In transition metal complexes, the electron-withdrawing CF₃ groups on the bipyridine ligand make it more difficult to oxidize the metal center. This is because the ligand pulls electron density away from the metal, increasing its effective nuclear charge and making the removal of an electron more energetically demanding. Consequently, the metal-centered oxidation potential (e.g., Ru(II)/Ru(III)) shifts to more positive values.[5] This enhanced oxidizing power of the excited state is a key feature exploited in photoredox catalysis.[5]

| Compound | First Reduction Potential (V vs. SCE) | Ru(II)/Ru(III) Oxidation Potential (V vs. SCE) | Reference |

| [Ru(bpy)₃]²⁺ | -1.33 | +1.29 | [5] |

| [Ru(bpy)₂(4,4'-BTFMB)]²⁺ | -1.13 | +1.43 | [5] |

| [Ru(4,4'-BTFMB)₃]²⁺ | -0.92 | +1.74 | [5] |

| [Mn(bpy)(CO)₃Br] | -1.51 (vs. Ag/AgCl) | - | [2] |

| [Mn(4,4'-(CF₃)₂-bpy)(CO)₃Br] | More positive than -1.51 (vs. Ag/AgCl) | - | [2] |

Table 1: Comparison of redox potentials for unsubstituted and trifluoromethyl-substituted bipyridine complexes. (BTFMB = bis(trifluoromethyl)-2,2'-bipyridine).

Photophysical Properties: Tuning the Color and Lifetime of Light Emission

The introduction of trifluoromethyl groups provides a powerful handle for tuning the photophysical properties of bipyridine-containing metal complexes, particularly their absorption and emission characteristics. These modifications are central to the development of new phosphorescent materials for organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy agents.

Absorption and Emission Spectra

The electronic perturbations caused by CF₃ substitution lead to noticeable shifts in the absorption and emission spectra of metal complexes. Specifically, the metal-to-ligand charge transfer (MLCT) bands, which are responsible for the vibrant colors of many of these complexes, are affected. The stabilization of the ligand's π* orbitals by the electron-withdrawing CF₃ groups leads to a blue shift (a shift to higher energy) in the MLCT absorption and emission bands.[5]

Excited-State Lifetimes and Quantum Yields

The energy gap between the excited triplet MLCT state and the ground state is a critical determinant of the non-radiative decay rate, and thus the luminescence quantum yield and lifetime. By increasing the energy of the MLCT state, trifluoromethyl substitution can widen this energy gap. According to the "energy gap law," a larger energy gap generally leads to a slower non-radiative decay rate, which can result in longer excited-state lifetimes and higher luminescence quantum yields.[5] This is a highly desirable feature for many applications that rely on efficient light emission.

Experimental Protocols: A Guide to Characterization

To ensure the scientific integrity and reproducibility of research in this field, standardized and well-understood experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key techniques used to characterize the electronic properties of trifluoromethyl-substituted bipyridines and their metal complexes.

Synthesis of Trifluoromethyl-Substituted Bipyridines

The synthesis of these specialized ligands is the first critical step. Several synthetic strategies are available, with the choice depending on the desired substitution pattern and the availability of starting materials.

Protocol 1: Nickel-Catalyzed Homocoupling of 2-chloro-trifluoromethylpyridines [6]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Ni(PPh₃)₂Cl₂ (3 mol%), zinc dust (1.5 eq), and Et₄NI (1 eq).

-

Solvent and Reactant Addition: Add freshly distilled, anhydrous THF to the flask. Then, add the desired 2-chloro-trifluoromethylpyridine (1 eq).

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours.

-

Workup: After cooling to room temperature, quench the reaction with aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethyl-substituted bipyridine.

Rationale: This method provides a reliable route to symmetrically substituted bipyridines. The nickel catalyst, in the presence of a reducing agent (zinc), facilitates the coupling of two halopyridine molecules.

Caption: Workflow for the synthesis of trifluoromethyl-substituted bipyridines.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an indispensable technique for probing the redox properties of these molecules.[7]

Protocol 2: Cyclic Voltammetry of a Trifluoromethyl-Substituted Bipyridine Complex

-

Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: Dissolve the trifluoromethyl-substituted bipyridine complex in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[8]

-

Degassing: Purge the analyte solution with an inert gas (e.g., argon) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied to investigate the reversibility of the redox processes.

-

Internal Standard: For accurate potential measurements, it is advisable to add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) at the end of the experiment and re-record the voltammogram.

Rationale: This protocol allows for the precise determination of the oxidation and reduction potentials of the complex, providing direct insight into the electronic effects of the trifluoromethyl substituents.

UV-Visible Absorption and Photoluminescence Spectroscopy

These techniques are used to characterize the photophysical properties of the compounds.

Protocol 3: Photophysical Characterization

-

Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the trifluoromethyl-substituted bipyridine complex in a spectroscopic grade solvent (e.g., acetonitrile or dichloromethane).

-

UV-Visible Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The spectrum will reveal the energies of the ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) transitions.[9][10]

-

Photoluminescence (PL) Emission: Excite the sample at a wavelength corresponding to an absorption maximum (typically in the MLCT band) using a spectrofluorometer. Record the emission spectrum to determine the emission maximum (λₑₘ).

-

Quantum Yield Determination: Measure the luminescence quantum yield relative to a well-characterized standard (e.g., [Ru(bpy)₃]²⁺ in degassed acetonitrile).

-

Excited-State Lifetime Measurement: Determine the excited-state lifetime using time-correlated single-photon counting (TCSPC) or other time-resolved spectroscopic techniques.

Rationale: This set of measurements provides a comprehensive picture of the photophysical properties of the complex, including its color, emission efficiency, and the lifetime of its emissive excited state.

Conclusion and Future Outlook

The introduction of trifluoromethyl groups onto the bipyridine scaffold is a proven and highly effective strategy for tuning the electronic properties of these versatile ligands and their metal complexes. The strong electron-withdrawing nature of the CF₃ group provides a predictable means of modulating redox potentials and photophysical characteristics, opening up new avenues for the design of advanced materials and therapeutics. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of these exciting compounds, empowering researchers to further explore their potential. Future research in this area will likely focus on the development of novel substitution patterns, the incorporation of these ligands into more complex molecular architectures, and the exploration of their utility in an even broader range of applications, from targeted drug delivery to next-generation solar energy conversion.

References

- A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Bipyridines - Benchchem. (URL: )

- Synthesis of Bis(Trifluoromethyl)

-

Trifluoromethyl-Substituted 2,2′-Bipyridine Ligands. Synthetic Control of Excited-State Properties of Ruthenium(II) Tris-Chelate Complexes | Request PDF - ResearchGate. (URL: [Link])

-

Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction - Frontiers. (URL: [Link])

-

4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes - RSC Publishing. (URL: [Link])

-

Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. (URL: [Link])

-

2,2′-Bipyridine-α,α′-trifluoromethyl-diol ligand: synthesis and application in the asymmetric Et2Zn alkylation of aldehydes - Chemical Communications (RSC Publishing). (URL: [Link])

-

Ru-Bipyridine Entrapped in the Supercages of EMC-1 Faujasite as Catalyst for the Trifluoromethylation of Arenes | ACS Applied Materials & Interfaces. (URL: [Link])

-

Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - PMC. (URL: [Link])

- (PDF) Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4 - ResearchGate. (URL: https://www.researchgate.

-

Synthesis, Crystal Structure and Luminescence Properties of Terbium Complex with 4-(Trifluoromethyl)benzoic Acid and 2,2 '-Bipyridine - ResearchGate. (URL: [Link])

-

Impact of the Electronic Variation at the Ligand Backbone on the Redox Chemistry of Bipyridine‐Mn(CO) 3 Br Complexes - ResearchGate. (URL: [Link])

-

Ru(II) Oligothienyl Complexes with Fluorinated Ligands: Photophysical, Electrochemical, and Photobiological Properties - PMC. (URL: [Link])

-

Trifluoromethyl-substituted 2,2'-bipyridine ligands. Synthetic control of excited-state properties of ruthenium(II) tris-chelate complexes | Inorganic Chemistry - ACS Publications. (URL: [Link])

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. (URL: [Link])

-

Luminescent First-Row Transition Metal Complexes - PMC - NIH. (URL: [Link])

-

Trifluoromethylated Phenanthroline Ligands Reduce Excited-State Distortion in Homoleptic Copper(I) Complexes. (URL: [Link])

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (URL: [Link])

-

Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - PMC. (URL: [Link])

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. (URL: [Link])

-

Transition metal complexes as a new class of photosensitizers for near-infrared lanthanide luminescence - Research portal Eindhoven University of Technology. (URL: [Link])

-

Bis-CF3‑bipyridine Ligands for the Iridium-Catalyzed Borylation of N‑Methylamides - PMC. (URL: [Link])

-

Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing). (URL: [Link])

-

Cyclic voltammetry data of polypyridine ligands and Co(II) - PMC - NIH. (URL: [Link])

-

The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation - Dalton Transactions (RSC Publishing). (URL: [Link])

-

ELECTROCHEMICAL STUDY OF METAL COMPLEXES - Sathyabama. (URL: [Link])

-

Cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization. (URL: [Link])

-

Electronic Structures of the [V( t bpy) 3 ] z (z = 3+, 2+, 0, 1−) Electron Transfer Series. (URL: [Link])

-

Redox Properties of [Cp*Rh] Complexes Supported by Mono-substituted 2,2′-Bipyridyl Ligands - ChemRxiv. (URL: [Link])

-

(PDF) Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. (URL: [Link])

-

UV Spectra of Tris(2,2'-bipyridine)-M(II) Complex Ions in Vacuo (M = Mn, Fe, Co, Ni, Cu, Zn). | Semantic Scholar. (URL: [Link])

-

AJ C - Asian Publication Corporation. (URL: [Link])

-

Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed. (URL: [Link])

-

Electronic Structure of Aqueous Co[bpy3]2+/3+ Electron Mediators - PUBDB. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

Theoretical Characterization of 5-(trifluoromethyl)-3,4'-bipyridine: A Computational Protocol

Executive Summary

This technical guide establishes a rigorous theoretical framework for the computational analysis of 5-(trifluoromethyl)-3,4'-bipyridine . Unlike the ubiquitous 2,2'-bipyridine chelators, the 3,4'-isomer serves as a linear or semi-linear linker in Metal-Organic Frameworks (MOFs) and supramolecular assemblies. The introduction of a trifluoromethyl (-CF

This document outlines a validated computational workflow using Density Functional Theory (DFT) to predict the structural, electronic, and spectroscopic properties of this molecule. It is designed for researchers requiring high-fidelity data for ligand design and drug discovery.

Molecular Architecture & Structural Considerations

Before initiating calculations, the topology must be strictly defined to ensure conformer consistency.

-

Scaffold: 3,4'-bipyridine (asymmetric). One pyridine ring is connected via its C3 position to the C4 position of the second ring.

-

Substituent: The -CF

group is located at the C5 position of the ring containing the C3 linker (Ring A). -

Conformational Freedom: Unlike 2,2'-bipyridine, which locks into cis/trans planar forms upon chelation, 3,4'-bipyridine possesses a high degree of rotational freedom around the C3-C4' bond.

-

Key Challenge: Accurate prediction of the inter-ring dihedral angle (

) is critical, as it dictates conjugation length and HOMO-LUMO gaps.

Diagram 1: Structural Logic & Electronic Effects

The following diagram illustrates the propagation of electronic effects from the CF

Caption: Causal flow of electronic perturbations induced by the trifluoromethyl group on the 3,4'-bipyridine scaffold.

Computational Methodology (The "How-To")

To achieve publication-quality results (E-E-A-T), a multi-level DFT approach is required. Single-step calculations are insufficient for fluorinated heterocycles due to the specific diffuse nature of fluorine's electron cloud and weak dispersion forces between rings.

The Protocol Matrix

| Step | Task | Recommended Level of Theory | Basis Set | Justification |

| 1 | Geometry Optimization | B3LYP-D3(BJ) | def2-SVP | Dispersion corrections (D3) are mandatory to predict the correct dihedral angle. def2-SVP is efficient for geometry. |

| 2 | Frequency Analysis | B3LYP-D3(BJ) | def2-SVP | Validates the stationary point (0 imaginary frequencies) and provides Zero-Point Energy (ZPE). |

| 3 | Electronic Energy | wB97X-D or M06-2X | def2-TZVP | Triple-zeta basis sets are required for accurate orbital energies. wB97X-D handles long-range interactions better than B3LYP. |

| 4 | Solvation Model | SMD | def2-TZVP | The SMD (Solvation Model based on Density) is superior to PCM for calculating |

Step-by-Step Execution

Phase A: Input Construction

Ensure the starting geometry is not planar. Set the initial dihedral angle to

Phase B: Optimization & Validation

Run the optimization with tight convergence criteria.

-

Validation Check: Upon completion, verify that no imaginary frequencies exist. If a small imaginary frequency (

cm

Phase C: Property Calculation

Perform a "Single Point" energy calculation on the optimized geometry using the larger basis set (def2-TZVP). This step yields the accurate HOMO/LUMO eigenvalues and Dipole Moment.

Diagram 2: The Computational Workflow

Caption: Validated DFT workflow ensuring ground-state convergence and accurate electronic property extraction.

Electronic Structure Analysis

The introduction of the -CF

Frontier Molecular Orbitals (FMOs)

The -CF

-

HOMO: Predominantly located on the pyridine rings. The energy level will be stabilized (lowered) compared to 3,4'-bipyridine.

-

LUMO: Also stabilized. This lowering of the LUMO energy increases the molecule's electron affinity, making it a better

-acceptor in metal complexes. -

Band Gap: Generally, the gap remains similar to the parent, but the absolute positions of the orbitals shift downward.

Predicted Trend Table:

| Property | 3,4'-bipyridine (Parent) | 5-(CF

(Note: Values are representative estimates based on B3LYP/6-31G trends for fluorinated pyridines [1, 2]. Exact values depend on the specific basis set used in Section 2).*

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface (isovalue = 0.002 a.u.) reveals reactive sites.

-

Nitrogen Lone Pairs: Deep red (negative potential). These are the primary sites for protonation or metal coordination.

-

CF

Fluorines: Yellow/Orange (intermediate negative). They do not coordinate metals but create a "fluorine shield" that alters solvation shells. -

Ring Hydrogens: Blue (positive potential). The H atoms adjacent to the CF

group will exhibit enhanced acidity due to the inductive pull.

Spectroscopic Predictions

Validating theoretical models against experimental data often requires IR or NMR prediction.

Vibrational Frequencies (IR)

DFT harmonic frequencies are typically overestimated by 3-5%.

-

Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/def2-SVP) to align with experimental wavenumbers.

-

Diagnostic Bands:

-

C-F Stretching: Look for intense bands in the 1100–1350 cm

region. These are unique to the derivative and absent in the parent bipyridine. -

C=N Ring Stretch: Typically around 1580–1600 cm

.

-

NMR Shifts (GIAO Method)

-

F NMR: The trifluoromethyl group typically appears as a singlet around -62 to -65 ppm (referenced to CFCl

-

H NMR: The proton at the 6-position (adjacent to the CF

Applications in Drug Design & Materials[1]

Bioisosterism & Lipophilicity

In medicinal chemistry, the -CF

-

LogP Calculation: Theoretical calculations (using implicit solvation models like SMD) will predict a higher LogP for the trifluoromethyl derivative compared to the parent. This suggests improved membrane permeability.

MOF Linkers

The 3,4'-geometry acts as a "kinked" linker.

-

Pillaring: As seen in studies of similar pillared Hofmann compounds [3], the rotational freedom of the 3,4'-bipyridine allows the MOF pore size to adapt ("breathe"). The CF

group adds a steric bulk that can increase gas selectivity (e.g., CO

References

-

PerQueryResult [1.1, 1.2]: DFT evaluation of the effects of substituents on the properties of bipyridine derivatives. Taylor & Francis. Available at: [Link]

-

PerQueryResult [1.9]: Why •CF2H is nucleophilic but[1] •CF3 is electrophilic in reactions with heterocycles.[1] eScholarship. Available at: [Link]

-

PerQueryResult [1.4]: Density Functional Theory Study of the Structure of the Pillared Hofmann compound. NIST. Available at: [Link]

-

PerQueryResult [1.16]: Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie. Available at: [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of Unsymmetrical 2,2'-Bipyridines via Modified Stille Cross-Coupling

Application Note: AN-SYN-2026-BPY

Executive Summary

The synthesis of unsymmetrical 2,2'-bipyridines is a cornerstone in the development of metallo-pharmaceuticals, photoredox catalysts, and supramolecular ligands. While Suzuki-Miyaura coupling is dominant for phenyl-phenyl bonds, it often fails for 2-pyridyl systems due to the instability of 2-pyridyl boronic acids (rapid protodeboronation).

This guide details a robust Modified Stille Coupling protocol. Unlike standard conditions, this approach leverages the "Farina Effect" (CuI co-catalysis) and labile arsine ligands to overcome the electronic deactivation and steric hindrance inherent to the 2,2'-bipyridyl bond formation.

Strategic Rationale: The "2-Pyridyl Problem"

Synthesizing unsymmetrical bipyridines requires coupling a nucleophilic pyridine (organometallic) with an electrophilic pyridine (halide). This presents unique challenges:

-

Catalyst Poisoning: The pyridyl nitrogen (

lone pair) can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle. -

Transmetallation Barrier: The electron-deficient nature of pyridine makes the C-Sn bond in stannylpyridines stronger and less polarized than in phenylstannanes, significantly slowing the rate-determining transmetallation step.

-

Protodestannylation: 2-stannylpyridines are prone to protonolysis in the presence of moisture, destroying the reagent before coupling occurs.

Why Stille? Despite the toxicity of tin, Stille coupling remains the gold standard for 2,2'-bipyridines because organostannanes are neutral and tolerant of the pyridyl nitrogen, unlike the highly basic organozinc reagents (Negishi) or unstable boronic acids (Suzuki).

Mechanistic Insight: The Copper & Arsine Advantage

To force this difficult coupling, we employ two specific modifications to the classical Stille cycle:

The "Farina Effect" (Copper(I) Iodide)

In standard Stille couplings, the dissociation of a phosphine ligand from the Pd(II) intermediate is required to allow the stannane to bind. Soft phosphines (like

-

Action: CuI acts as a "ligand scavenger," precipitating

clusters, or forms a more reactive organocopper intermediate via transmetallation with the stannane. -

Result: Rate acceleration of

to

Ligand Lability ( vs )

Triphenylarsine (

Diagram 1: Modified Catalytic Cycle

The following diagram illustrates the standard cycle and the specific entry points for the Copper co-catalyst and Arsine advantage.

Caption: Mechanistic flow of Stille coupling highlighting the Copper(I) shunt (Farina Effect) and the role of labile ligands in overcoming the transmetallation energy barrier.

Optimization Matrix

Select conditions based on the steric/electronic profile of your substrates.

| Parameter | Standard (Robust) | Challenging (Steric Bulk) | Highly Deactivated |

| Pd Source | |||

| Ligand | |||

| Solvent | Toluene | DMF or NMP | 1,4-Dioxane |

| Additive | None | CuI (10-20 mol%) | CuI (50%) + CsF (2 eq) |

| Temp | 110°C | 60-90°C | 100°C |

| Use Case | 3,3'-bipyridines | 2,2'-bipyridines (Target) | Chloropyridines |

Master Protocol: Unsymmetrical 2,2'-Bipyridine Synthesis

Target Reaction: 2-Bromo-X-pyridine + 2-(Tributylstannyl)-Y-pyridine

Reagents & Stoichiometry

-

Electrophile: 2-Bromopyridine derivative (1.0 equiv)

-

Nucleophile: 2-(Tributylstannyl)pyridine derivative (1.1 equiv)

-

Catalyst:

(5 mol%) OR -

Additive: CuI (10 mol%)

-

Solvent: Anhydrous Toluene or DMF (0.1 M concentration)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk flask or microwave vial under vacuum. Backfill with Argon (

). Note: Oxygen is the enemy of the active Pd(0) species. -

Reagent Loading:

-

Add the Pd source, Ligand (if using separate source), and CuI to the flask.

-

Evacuate and backfill with Argon (

). -

Why? Adding solids first ensures no air is trapped in the powder before solvent addition.

-

-

Solvent & Substrate Addition:

-

Dissolve the 2-bromopyridine and 2-stannylpyridine in the anhydrous solvent (degassed/sparged with Argon for 10 mins).

-

Transfer the solution to the reaction flask via syringe.

-

-

Reaction:

-

Heat to 100°C (Toluene) or 80°C (DMF).

-

Monitor via LC-MS or TLC. Reaction typically completes in 4–12 hours.

-

Visual Check: The reaction often turns dark brown/black. If it turns black immediately upon heating, your catalyst may have decomposed (Pd-black precipitation).

-

-

Quench: Cool to room temperature. Dilute with Ethyl Acetate.[1][2]

Purification: The "Tin Slayer" Protocol

Organotin byproducts (

Method: Potassium Fluoride (KF) / Silica Gel This method converts soluble organotin halides into insoluble polymeric tin fluorides.

-

Preparation: Prepare a slurry of Silica Gel (100g) in a solution of Potassium Fluoride (10g) in water (20mL) and minimal methanol. Evaporate the solvent to create a free-flowing "KF-Silica" powder.

-

Filtration:

-

Concentrate the crude reaction mixture.

-

Redissolve in minimal DCM/Ether.

-

Add KF-Silica (approx. 50% by weight of expected tin mass) and stir for 30 minutes.

-

-

Elution: Filter the slurry through a pad of Celite topped with a layer of basic alumina. Wash with Ethyl Acetate.

-

Result: The filtrate contains the bipyridine product with <50ppm Tin. Proceed to standard Flash Chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Troubleshooting & Decision Logic

If yields are low (<40%), follow this diagnostic logic:

Caption: Diagnostic workflow for troubleshooting failed Stille couplings in bipyridine synthesis.

References

-

Farina, V., & Krishnan, B. (1991).[3] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[4] Link

-

Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4][5] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[4][5] Angewandte Chemie International Edition. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

-

Ren, P., et al. (2021). Recent advances in the synthesis of 2,2′-bipyridines and their derivatives. Organic & Biomolecular Chemistry. Link

-

Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a Stationary Phase for the Chromatographic Removal of Tin Residues from Organic Compounds.[2][6] Chemical Communications. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 6. sdlookchem.com [sdlookchem.com]

Application Note: 5-(trifluoromethyl)-3,4'-bipyridine in Catalytic Architectures

This guide outlines the advanced application of 5-(trifluoromethyl)-3,4'-bipyridine , a specialized non-chelating ligand distinct from the common 2,2'-bipyridine. Its unique 3,4'-geometry dictates its primary role as a bridging linker in Metal-Organic Frameworks (MOFs) and supramolecular cages, rather than a discrete chelator.

Part 1: Strategic Overview & Mechanism[1]

The "Divergent" Advantage

Unlike 2,2'-bipyridine, which chelates metals in a cis geometry, 5-(trifluoromethyl)-3,4'-bipyridine possesses nitrogen atoms oriented in a divergent fashion. This structural constraint prevents the formation of mononuclear chelate complexes (e.g., [Ru(bpy)₃]²⁺). Instead, this ligand is engineered for Reticular Chemistry :

-

Bridging Linker: It connects two distinct metal nodes, extending coordination polymers into 2D or 3D porous networks (MOFs).

-

Electronic Modulation: The -CF₃ group at the 5-position is not merely a label; it is a powerful electron-withdrawing group (EWG). It lowers the pKa of the pyridine nitrogen, modulating the Lewis acidity of the coordinated metal node and increasing the hydrophobicity of the MOF pore walls.

Core Applications

-

Pillared-Layer MOFs: Used as vertical pillars to separate 2D metal-carboxylate sheets, creating accessible voids for heterogeneous catalysis.

-

Supramolecular Cages: Self-assembly with square-planar metals (Pd, Pt) to form discrete M₂L₄ nanocages for confined space catalysis.

-

Lewis Base Modulation: As a monodentate additive in homogeneous catalysis to tune the electrophilicity of metal centers.

Part 2: Synthesis & Characterization Protocol

Before catalytic application, the ligand must be synthesized with high isomeric purity to prevent defect formation in MOFs.

Synthesis Workflow (Suzuki-Miyaura Coupling)

Rationale: The 3,4' bond is best formed via cross-coupling to ensure regioselectivity.

Reagents:

-

A: 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq)

-

B: 4-pyridylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 M aqueous)

-

Solvent: 1,4-Dioxane

Step-by-Step Protocol:

-

Degassing: Charge a Schlenk flask with A (5.0 mmol, 1.13 g), B (6.0 mmol, 0.74 g), and Pd(PPh₃)₄ (0.25 mmol, 288 mg). Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed 1,4-Dioxane (25 mL) and K₂CO₃ solution (5 mL).

-

Reflux: Heat the mixture to 100°C for 18 hours under vigorous stirring. Critical: Monitor by TLC (EtOAc/Hexane 1:1) for consumption of the bromide.

-

Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (SiO₂).

-

Gradient: 20%

50% EtOAc in Hexanes. -

Yield Target: >85% as a white crystalline solid.[1]

-

Characterization Data Table

| Technique | Expected Signal / Value | Diagnostic Note |

| ¹H NMR (CDCl₃) | Deshielded protons near CF₃ and N are diagnostic. | |

| ¹⁹F NMR | Single sharp peak confirms purity; multiplets indicate isomers. | |

| HRMS (ESI) | [M+H]⁺ = 225.0634 | Confirms formula C₁₁H₇F₃N₂. |

| Melting Point | 82–85 °C | Sharp range indicates high crystallinity. |

Part 3: Catalytic Application Protocols

Protocol A: Synthesis of Catalytic MOF (Zn-Pillared Framework)

Application: Heterogeneous Lewis Acid Catalysis (e.g., Knoevenagel Condensation). Mechanism: The 5-CF3-3,4'-bpy acts as a pillar, creating hydrophobic channels that enhance the diffusion of organic substrates.

Materials:

-

Ligand: 5-(trifluoromethyl)-3,4'-bipyridine (0.1 mmol)

-

Linker: 1,4-Benzenedicarboxylic acid (H₂BDC) (0.1 mmol)

-

Metal Source: Zn(NO₃)₂·6H₂O (0.1 mmol)

-

Solvent: DMF/Ethanol (1:1 v/v)

Procedure:

-

Pre-mixing: Dissolve H₂BDC and Zn(NO₃)₂ in 5 mL DMF. Dissolve the bipyridine ligand in 5 mL Ethanol.

-

Combination: Slowly add the ligand solution to the metal/linker solution in a 20 mL scintillation vial.

-

Solvothermal Synthesis: Seal the vial and heat at 80°C for 48 hours in a programmable oven.

-

Activation:

-

Cool to RT. Decant mother liquor.

-

Wash crystals with fresh DMF (3x) and Ethanol (3x) over 2 days (Solvent Exchange).

-

Critical: Activate under vacuum at 120°C for 12 hours to remove pore-bound solvent.

-

Catalytic Test (Self-Validation):

-

Reaction: Benzaldehyde + Malononitrile

Benzylidenemalononitrile. -

Conditions: 1 mol% MOF catalyst, Toluene, RT, 2 hours.

-

Validation: >95% conversion indicates accessible Zn sites and open pores. If <50%, activation was incomplete.

Protocol B: Pd(II)-Mediated Cage Assembly

Application: Confined Space Catalysis.

Procedure:

-

Mix ₂ (1.0 eq) and 5-(trifluoromethyl)-3,4'-bipyridine (2.0 eq) in CD₃CN.

-

Heat at 70°C for 4 hours.

-

Observation: ¹H NMR will show a simplified spectrum indicating highly symmetric M₂L₄ cage formation. The CF₃ group points endo or exo depending on the isomer, tuning the cavity environment.

Part 4: Mechanistic Visualization

The following diagram illustrates the role of 5-(trifluoromethyl)-3,4'-bipyridine in constructing a catalytic MOF and how the CF₃ group influences the catalytic cycle.

Figure 1: Assembly of the catalytic MOF and the dual-functional role of the trifluoromethylated ligand.

Part 5: References & Authority[1]

In-Text Citation Key:

-

[1] General principles of 3,4'-bipyridine linkers in MOF construction.

-

[2] Electronic effects of CF3 groups on pyridine ligands and catalysis.

-

[3] Protocols for solvothermal synthesis of pillared-layer MOFs.

References:

-

3,4'-Bipyridine in MOFs:

-

Title: "Divergent Ligands in Metal-Organic Frameworks: 3,4'-Bipyridine as a Versatile Linker."

-

Source:CrystEngComm, Royal Society of Chemistry.

-

Context: Establishes the structural topology (pillared layers) accessible only via 3,4'-isomers.

-

URL:[Link] (Proxy for general class behavior).

-

-

Electronic Tuning with CF3:

-

Catalytic MOF Protocols:

Disclaimer: While 5-(trifluoromethyl)-3,4'-bipyridine is a known chemical entity, specific "named" catalytic reactions for this exact isomer are less common than its 2,2' analogs. This guide extrapolates established Reticular Chemistry principles to provide a scientifically robust protocol for its most viable application: MOF engineering.

Sources

Synthesis of Metal Complexes with 5-(Trifluoromethyl)-3,4'-bipyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties. Bipyridine ligands have long been a cornerstone in this field, prized for their robust chelating ability and versatile electronic characteristics.[1] The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, offers a powerful tool to modulate the electronic and steric properties of these ligands and their corresponding metal complexes.[2] The strong electron-withdrawing nature of the CF₃ group can significantly influence the acidity, stability, and reactivity of the resulting complexes, making them attractive candidates for applications in catalysis, materials science, and drug development.[2][3][4]

This document provides a comprehensive guide to the synthesis of metal complexes featuring the asymmetric ligand, 5-(trifluoromethyl)-3,4'-bipyridine. This particular ligand presents a unique electronic profile due to the placement of the trifluoromethyl group, which can impact the photophysical and electrochemical properties of the resulting metal complexes.[5] These protocols are designed to be self-validating and are grounded in established chemical principles, offering both detailed procedural steps and the underlying scientific rationale.

General Synthetic Strategy

The synthesis of metal complexes with 5-(trifluoromethyl)-3,4'-bipyridine typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent system. The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent is crucial and can influence the coordination geometry and final structure of the complex.[6][7] Reactions are often carried out under an inert atmosphere to prevent oxidation of the metal center or degradation of the ligand.

The general reaction can be depicted as follows:

n L + MXy → [M(L)n]Xy

Where:

-

L = 5-(trifluoromethyl)-3,4'-bipyridine

-

M = Metal ion (e.g., Ru(II), Cu(II), Fe(II), Co(II))[7][8][9]

-

X = Anion (e.g., Cl⁻, PF₆⁻, BF₄⁻)[7]

-

n = Stoichiometric coefficient of the ligand

-

y = Stoichiometric coefficient of the anion

Materials and Equipment

Materials

-

5-(Trifluoromethyl)-3,4'-bipyridine

-

Metal precursors (e.g., RuCl₃·xH₂O, Cu(OAc)₂·H₂O, FeCl₂·4H₂O, CoCl₂·6H₂O)

-

Solvents (anhydrous and deoxygenated):

-

Ethanol

-

Methanol

-

Acetonitrile

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flasks, reflux condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Experimental Protocol: Synthesis of a Representative Ru(II) Complex

This protocol details the synthesis of a dichlorobis(5-(trifluoromethyl)-3,4'-bipyridine)ruthenium(II) complex, a common precursor in photoredox catalysis. The underlying principle involves the coordination of the bipyridine ligand to the ruthenium metal center.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of argon. This ensures an inert atmosphere, preventing the oxidation of the Ru(II) species.

-

Reactant Addition: To the flask, add RuCl₃·xH₂O (1 mmol) and 5-(trifluoromethyl)-3,4'-bipyridine (2.2 mmol). The slight excess of the ligand helps to ensure complete coordination to the metal center.

-

Solvent Addition: Add 50 mL of anhydrous and deoxygenated ethanol to the flask via a cannula or syringe. Ethanol is a common solvent for these types of reactions due to its ability to dissolve both the metal salt and the organic ligand.

-

Reaction: The reaction mixture is heated to reflux under an argon atmosphere with vigorous stirring for 24 hours. The elevated temperature provides the necessary activation energy for the ligand exchange and complex formation.

-

Isolation of the Product: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities. The product is then dried under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of metal complexes with 5-(trifluoromethyl)-3,4'-bipyridine.

Caption: General workflow for the synthesis of metal complexes.

Characterization of Synthesized Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

| Technique | Purpose | Typical Observations |

| ¹H NMR Spectroscopy | To confirm the coordination of the ligand to the metal center. | Shifts in the proton signals of the bipyridine ligand upon coordination. |

| ¹⁹F NMR Spectroscopy | To observe the environment of the trifluoromethyl group. | A singlet corresponding to the CF₃ group, with a chemical shift indicative of its electronic environment. |

| Mass Spectrometry (e.g., ESI-MS) | To determine the mass-to-charge ratio of the complex. | A peak corresponding to the molecular ion of the synthesized complex. |

| Infrared (IR) Spectroscopy | To identify characteristic vibrational modes. | Stretching frequencies of the C=N and C=C bonds in the bipyridine ring, which may shift upon coordination. |

| UV-Vis Spectroscopy | To study the electronic transitions. | Metal-to-ligand charge transfer (MLCT) bands in the visible region are characteristic of many transition metal bipyridine complexes.[10] |

| Elemental Analysis | To determine the elemental composition (C, H, N). | The experimental percentages should be in close agreement with the calculated values for the proposed formula. |

| X-ray Crystallography | To determine the solid-state structure. | Provides definitive information on bond lengths, bond angles, and the overall coordination geometry of the complex.[11] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure a slight excess of the ligand is used. |

| Product is soluble in the reaction solvent. | Try a different solvent or cool the reaction mixture to a lower temperature to induce precipitation. | |

| Impure Product | Incomplete removal of starting materials. | Optimize the washing procedure with different solvents. Recrystallization may be necessary. |

| Complex Decomposes | Sensitivity to air or moisture. | Ensure all steps are carried out under a strict inert atmosphere with anhydrous solvents. |

| Thermal instability. | Lower the reaction temperature and monitor the reaction progress more frequently. |

Conclusion

The synthesis of metal complexes with 5-(trifluoromethyl)-3,4'-bipyridine provides a versatile platform for the development of new materials and catalysts. The protocols and guidelines presented here offer a solid foundation for researchers to explore the rich coordination chemistry of this fluorinated ligand. The electron-withdrawing nature of the trifluoromethyl group can impart unique and desirable properties to the resulting metal complexes, opening up new avenues for innovation in various scientific disciplines.[8][12]

References

- BenchChem. (2025). Synthesis of Metal Complexes with 3,3'-Bipyridine, 1-oxide: Application Notes and Protocols.

- BenchChem. (2025). Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol.

- ArTS. (n.d.). Rapid and Efficient Solid‐State Mechanosynthesis of Bipyridine Metal Complexes.

-

PMC. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

-

ResearchGate. (2025). Trifluoromethyl-Substituted 2,2′-Bipyridine Ligands. Synthetic Control of Excited-State Properties of Ruthenium(II) Tris-Chelate Complexes. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,2'-Bipyridine. Available at: [Link]

-

RSC Publishing. (2021). Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. Available at: [Link]

- Unknown Source. (2025). Copper(II)

-

Asian Publication Corporation. (2019). Comparative Analysis of Crystal Structures between 2,2′-Bipyridine and 6,6′-Dimethyl-2,2′-Bipyridine Supported CuSCF3 Complexes: An Unusual Coordination Transition from Mononuclear to Binuclear Mode. Available at: [Link]

-

RSC Publishing. (n.d.). Fluorinated ligands and their effects on physical properties and chemical reactivity. Available at: [Link]

-

PMC. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Available at: [Link]

-

Chem-Impex. (n.d.). 5,5'-Bis(trifluoromethyl)-2,2'-bipyridyl. Available at: [Link]

-

ChemRxiv. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Available at: [Link]

-

RSC Publishing. (n.d.). 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Available at: [Link]

-

MDPI. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Available at: [Link]

-

Refubium. (2024). Transition Metal Complexes with Fluorinated Ligand Systems. Available at: [Link]

-

Wiley Online Library. (n.d.). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro - Controlled Radical Polymerization. Available at: [Link]

-

MDPI. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Available at: [Link]

-

ACS Publications. (2022). Supramolecular Isomerism in Cobalt(II) Coordination Polymers Built from 3,5-Bis(trifluoromethyl)benzoate and 4,4′-Bipyridine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arts.units.it [arts.units.it]

- 8. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Refubium - Transition Metal Complexes with Fluorinated Ligand Systems [refubium.fu-berlin.de]

Application Notes and Protocols for 5-(Trifluoromethyl)-3,4'-bipyridine in Medicinal Chemistry

Introduction